molecular formula C15H20N4 B5664891 2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine

2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine

Cat. No. B5664891
M. Wt: 256.35 g/mol
InChI Key: ZTNSMGUVIPOJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine involves microwave-assisted combinatorial methods and chemoselective reactions. For instance, a series of new 3-pyrimidin-5-ylpropanamides was selectively synthesized via a microwave-assisted, chemoselective reaction showcasing the advantages of operational simplicity and minimal environmental impact (Hao et al., 2009). Additionally, highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones were prepared from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, demonstrating a cyclization reaction key to forming the pyrimido[4,5-d]pyrimidine core (Xiang et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions, such as between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings. X-ray diffraction analysis and quantitative electrostatic potential studies reveal the most positive and negative values of the molecule, indicating regions of potential reactivity (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Reactions involving pyrimidine derivatives can yield a variety of functionalized molecules. For example, synthesis efforts have led to the development of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines with potent inhibitory activity against Ser/Thr kinases, showcasing the chemical versatility of pyrimidine derivatives (Deau et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and thermal stability, are crucial for understanding their behavior in different environments. The synthesis, recrystallization, and X-ray determination of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a related compound, highlight the importance of structural determination in assessing physical properties (Davis & Fettinger, 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity with various chemical agents and potential for forming complexes with metals, are critical for the application of these compounds in various fields. The formation of complexes with Zn(II) and Cu(II) from a 2,6-di(pyrimidin-4-yl)pyridine scaffold demonstrates the chemical utility of pyrimidine derivatives in creating functionalized molecular clefts upon metal coordination (Folmer-Andersen et al., 2003).

properties

IUPAC Name

2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-12(2)18-13(3)19-15(11)17-9-5-7-14-6-4-8-16-10-14/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNSMGUVIPOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NCCCC2=CN=CC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.